molecular formula C20H22N4O4S B2630319 N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252910-94-3

N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2630319
CAS RN: 1252910-94-3
M. Wt: 414.48
InChI Key: LFYRDJIIAUIUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . This particular compound has additional functional groups attached, including an acetylamino group and a butyl group.


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The additional functional groups in this compound would likely be added in subsequent steps, although the exact methods would depend on the specific reactions involved.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds similar to N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide have shown promise in antibacterial and antifungal applications. For instance, the synthesis of novel heterocyclic compounds with sulfamido moiety demonstrated potential in these areas (Nunna et al., 2014). Similarly, derivatives of pyrazolo[3,4-d]pyrimidine were found to have mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, indicating their potential in cancer treatment (El-Morsy et al., 2017).

Antitumor Activity

Research has also been conducted on the antitumor properties of related compounds. For example, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity, showing potent anticancer effects on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Enantioselective Properties

Some studies have focused on the enantioselective properties of similar compounds, which can be important in drug development. For example, the chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists was achieved, providing insights into the absolute configuration of these compounds (Rossi et al., 2016).

Antiviral Properties

Research into antiviral properties has also been conducted. For instance, derivatives with (ω-p-bromophenoxyalkyl)uracil moiety displayed anticytomegalovirus activity, indicating their potential use in antiviral therapies (Paramonova et al., 2020).

Chemical Synthesis and Structural Analysis

Chemical synthesis and structural analysis are fundamental aspects of research on these compounds. For example, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives highlighted the importance of understanding the chemical structures for potential applications (Rahmouni et al., 2014).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-3-4-10-23-19(27)18-16(9-11-29-18)24(20(23)28)12-17(26)22-15-7-5-14(6-8-15)21-13(2)25/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYRDJIIAUIUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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